Escitalopram hydrobromide is a selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of major depressive disorder and generalized anxiety disorder. It is the S-enantiomer of citalopram, which enhances serotonergic activity in the brain by inhibiting the reuptake of serotonin in the synaptic cleft. This compound has gained significant attention due to its efficacy and relatively favorable side effect profile compared to other antidepressants.
Escitalopram was first introduced in the early 2000s and is marketed under various brand names, including Lexapro. It is synthesized from citalopram, which itself was developed in the 1980s. The compound is produced through various synthetic routes that have been optimized over time to improve yield and purity.
Escitalopram hydrobromide falls under the category of antidepressants, specifically SSRIs. It is classified as a prescription medication and is listed in various pharmacological databases, including DrugBank and the FDA's database.
The synthesis of escitalopram typically involves several steps, beginning with the preparation of key intermediates from commercially available starting materials. The most common synthetic route includes:
Recent advancements have introduced metal-catalyzed reactions that enhance enantioselectivity and yield during the synthesis of escitalopram derivatives. Techniques such as asymmetric reductive coupling and dynamic kinetic resolution have been applied to improve efficiency and stereochemical outcomes .
The molecular formula for escitalopram hydrobromide is C_{20}H_{21}BrN_{2}O_{1}. Its structure features a bicyclic framework with a piperazine ring, which is characteristic of many SSRIs.
Escitalopram undergoes several chemical transformations during its metabolism and synthesis:
The metabolic pathways are crucial for understanding both the therapeutic effects and potential side effects associated with escitalopram treatment.
Escitalopram exerts its antidepressant effects primarily through:
Escitalopram hydrobromide is primarily used in clinical settings for:
In addition to its therapeutic applications, escitalopram is also utilized in pharmacokinetic studies to understand drug metabolism and interactions within diverse patient populations .
Escitalopram hydrobromide, chemically designated as (S)-1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide, is the pharmacologically active S-enantiomer of citalopram. Its molecular formula is C₂₀H₂₁FN₂O·HBr, with a molecular weight of 419.31 g/mol [2] [5]. The compound features a single chiral center at the benzofuran carbon adjacent to the fluorophenyl group, conferring strict stereospecificity. The S-configuration enables optimal binding to the serotonin transporter (SERT), with binding affinity 100-fold higher than the R-enantiomer [1] [10]. X-ray crystallography confirms the (S)-absolute configuration and reveals a folded conformation where the fluorophenyl group orients orthogonally to the benzofuran plane [4]. The hydrobromide salt forms ionic bonds between the protonated dimethylamino group and bromide ions, enhancing crystallinity compared to the free base oil [3] [5].
Table 1: Structural Properties of Escitalopram Hydrobromide
Property | Value/Description |
---|---|
Molecular Formula | C₂₀H₂₁FN₂O·HBr |
Molecular Weight | 419.31 g/mol |
Chiral Centers | 1 (S-configuration) |
Salt Former | Hydrogen bromide |
Ionizable Groups | Tertiary amine (pKa ~9.5) |
Configuration Significance | 100-fold higher SERT affinity vs. R-enantiomer |
Enantioselective synthesis of escitalopram hydrobromide employs three principal strategies:
Chiral Resolution of Racemic Citalopram:Racemic citalopram is resolved using chiral acids like (+)-di-p-toluoyltartaric acid (DTTA). The diastereomeric salts are separated by fractional crystallization, yielding the S-enantiomer with >99% enantiomeric excess (ee) after neutralization [1] [5]. This method suffers from low yields (≤30%) and high reagent costs [7].
Enantioselective Chromatography:Simulated moving bed (SMB) chromatography separates racemic citalopram or its diol precursor on chiral stationary phases (e.g., amylose derivatives). Industrial-scale SMB units achieve >99.5% ee with productivity of 100–200 kg racemate/day [1].
Asymmetric Synthesis from Prochiral Intermediates:Key routes include:
Table 2: Comparison of Enantioselective Production Methods
Method | Starting Material | Chiral Auxiliary | Max Yield | ee (%) |
---|---|---|---|---|
Diastereomeric Salt | Racemic citalopram | (+)-DTTA | 30% | >99 |
SMB Chromatography | Racemic diol/citalopram | Amylose-based CSP | 48% | >99.5 |
Asymmetric Reduction | Prochiral ketone | Chiral borane catalysts | 75% | 90–95 |
Mandelate Ester Resolution | Racemic bromodiol | (R)-(−)-4-Chloromandelic acid | 40% | 98 |
Commercial production predominantly uses continuous chromatographic separation of racemic diol intermediates. Lundbeck’s process employs a multi-column chromatography (MCC) system with 6–8 columns (diameter: 800 mm) packed with chiral adsorbents. The racemate is injected in methanol, and the columns are eluted with methanol/acetonitrile mixtures, isolating S-diol at >99.5% purity [1] [5]. Subsequent steps include:
Process intensification includes solvent recovery (>90% methanol recycled) and crystallization control via anti-solvent addition (e.g., methyl tert-butyl ether) to ensure particle size distribution of 50–100 µm [4] [8].
Escitalopram hydrobromide exhibits polymorphism and forms multiple solvates:
Novel salts like escitalopram gentisate (2,5-dihydroxybenzoate) have been patented to improve solubility. Its XRD pattern shows peaks at 2θ = 6.8°, 13.7°, and 20.4° [4]. The hydrobromide salt’s stability profile outperforms oxalate, which exhibits hygroscopicity and variable stoichiometry (1:1 or 2:1 salt) [6]. Thermal analysis (DSC/TGA) confirms hydrobromide decomposition at 230°C without melting [3].
Table 3: Solid-State Forms of Escitalopram Salts
Form | XRD Peaks (2θ) | Stability | Hygroscopicity |
---|---|---|---|
Hydrobromide Form I | 10.2°, 16.5°, 18.9° | Stable up to 230°C | Low |
Oxalate | 11.8°, 15.4°, 21.2° | Degrades above 150°C | Moderate |
Gentisate Cocrystal | 6.8°, 13.7°, 20.4° | Stable to 180°C | Low |
Trihydrate | 7.5°, 14.3°, 22.1° | Dehydrates below 40°C | High |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7